Tributyl(1-ethoxyvinyl)stannane
Overview
Description
Tributyl(1-ethoxyvinyl)stannane is a useful research compound. Its molecular formula is C16H34OSn and its molecular weight is 361.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of β-Carboline Alkaloids
Tributyl(1-ethoxyvinyl)stannane is used as a C2-building block in synthesizing β-Carboline alkaloids. Its utility is demonstrated in the preparation of 1-Acetyl-β-carboline through palladium-catalyzed coupling and subsequent hydrolysis. This process is significant in synthesizing complex natural compounds like Nitramarine and annomontine (Bracher & Hildebrand, 1993).
Reaction with Acetyl Bromide
In the study of reactions involving (2-ethoxyvinyl)stannanes, tributyltin bromide and vinyl ethers are identified as reaction products. This research helps in understanding the chemical behavior of ethoxyvinyl stannanes in organic synthesis (Lebl et al., 2002).
Hydroxymethyl Anion Equivalent
Tributyl[(methoxymethoxy)methyl]stannane, closely related to this compound, acts as a hydroxymethyl anion equivalent. This compound plays a role in complex organic syntheses, including protection and metalation reactions involving tin (Danheiser et al., 2003).
Carbonylative Coupling in Organic Synthesis
Tributyl(1-fluorovinyl)stannane, a compound similar to this compound, is used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides and aryl triflates. This method is valuable for synthesizing aryl 1-fluorovinyl ketones (Hanamoto et al., 2002).
Preparation of Trifluoromethylated Heterocyclic Compounds
Tributyl(3,3,3-trifluoro-1-propynyl)stannane is an efficient reagent for preparing various trifluoromethylated heterocyclic compounds. This reagent is crucial in the synthesis of pyrazoles, triazoles, and isoxazoles, which are valuable building blocks in organic chemistry (Hanamoto et al., 2004).
Mechanism of Action
Target of Action
Tributyl(1-ethoxyvinyl)stannane, also known as Tributyl(1-ethoxyvinyl)tin, is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo Stille coupling .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling . This is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . In this reaction, this compound acts as an acetyl anion equivalent .
Biochemical Pathways
The Stille coupling reaction is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The product of the reaction involving this compound is an α,β−unsaturated ketone . This compound can further participate in other reactions, leading to various downstream effects.
Pharmacokinetics
Like other organotin compounds, it is likely to have low bioavailability due to its large molecular weight .
Result of Action
The primary result of the action of this compound is the formation of α,β−unsaturated ketones . These compounds are valuable in organic synthesis and can be used to create a wide variety of other compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst . Additionally, the reaction is typically performed in an anhydrous environment, as the presence of water can lead to hydrolysis . The reaction is also sensitive to temperature and pressure .
Safety and Hazards
Properties
IUPAC Name |
tributyl(1-ethoxyethenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXJOXHYPGNVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347248 | |
Record name | Tributyl(1-ethoxyvinyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97674-02-7 | |
Record name | Tributyl(1-ethoxyvinyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl(1-ethoxyethenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Tributyl(1-ethoxyvinyl)stannane in organic synthesis?
A1: this compound serves as a valuable reagent for introducing a two-carbon unit in the synthesis of various organic compounds. For instance, it plays a crucial role in constructing the β-carboline skeleton, a common motif found in many natural products with diverse biological activities. [, ]
Q2: Can you provide an example of how this compound is used to synthesize a specific compound?
A2: Certainly. In the synthesis of 1-acetyl-β-carboline (4), researchers employed a palladium-catalyzed coupling reaction between 1-chloro-β-carboline (1) and this compound (3). Following this coupling, a hydrolysis step with aqueous acid was performed, leading to the successful formation of the desired 1-acetyl-β-carboline. [] You can find a detailed reaction scheme and explanation in the research paper referenced.
Q3: Beyond β-carboline alkaloids, are there other applications of this compound in synthetic chemistry?
A3: Yes, this compound is also utilized in the synthesis of chlorins, a class of compounds structurally similar to porphyrins found in chlorophyll. It facilitates the introduction of vinyl or acetyl groups at specific positions on the chlorin ring system. [, ] This modification is crucial for tailoring the photophysical properties of synthetic chlorins for applications in photodynamic therapy and artificial photosynthesis.
Q4: The research mentions "Pd-mediated coupling". Could you elaborate on the role of palladium in these reactions with this compound?
A4: Palladium acts as a catalyst in these reactions. It facilitates the formation of a carbon-carbon bond between the organic molecule (like the β-carboline or chlorin) and the vinyl group of this compound. These palladium-catalyzed coupling reactions, often referred to as Stille couplings, are highly versatile and widely employed in organic synthesis.
Q5: The research highlights the significance of modifying chlorins with different substituents. Why is this important?
A5: Introducing various substituents, such as vinyl or acetyl groups, at specific positions on the chlorin ring significantly influences their light absorption and emission properties. [] Researchers can fine-tune these properties by carefully selecting the type and position of substituents. This control is crucial for developing synthetic chlorins with enhanced performance in applications like photodynamic therapy, where efficient light absorption and energy transfer processes are paramount.
Q6: What is the significance of developing plastic scintillators loaded with organotin compounds like this compound?
A6: Incorporating organotin compounds like this compound into plastic scintillators enhances their ability to detect gamma rays. These modified scintillators exhibit fast decay characteristics and improved energy resolution, making them highly suitable for gamma spectroscopy applications. []
Q7: Are there any limitations or challenges associated with using this compound in these applications?
A7: While this compound proves to be a valuable reagent in various synthetic applications, it's important to acknowledge that organotin compounds, in general, can pose environmental concerns due to their potential toxicity. [] Researchers and industries are actively exploring alternative reagents and developing sustainable practices to mitigate any adverse environmental impact.
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